Product packaging for 1-Chloro-3,5-dimethyl-2-nitrobenzene(Cat. No.:)

1-Chloro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11907106
M. Wt: 185.61 g/mol
InChI Key: MKRBHWVTZIIMIT-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic Systems in Contemporary Chemical Research

Nitroaromatic compounds are of profound importance in both industrial and academic research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them valuable precursors in the synthesis of a wide array of chemical products. nih.gov They are fundamental building blocks for pharmaceuticals, dyes, polymers, and pesticides. nih.gov Furthermore, the nitro group's ability to act as an oxidant has led to the extensive use of nitroaromatic compounds in the development of high-energy materials. nih.gov In the context of synthetic chemistry, the nitro group can be readily transformed into other functional groups, most notably amines via reduction, which are themselves critical intermediates for a vast range of more complex molecules.

Overview of Halogenated and Alkyl-Substituted Nitrobenzenes

The introduction of halogen and alkyl substituents onto a nitrobenzene (B124822) core further diversifies its chemical behavior.

Halogenated Nitrobenzenes: The presence of a halogen atom, such as chlorine, on the nitroaromatic ring introduces additional reaction pathways. The electron-withdrawing nature of both the nitro group and the halogen deactivates the ring towards electrophilic aromatic substitution, often directing incoming electrophiles to the meta position relative to the nitro group. wikipedia.org Conversely, the presence of the nitro group, particularly in the ortho and para positions relative to the halogen, can activate the halogen for nucleophilic aromatic substitution. wikipedia.org This reactivity is a cornerstone of synthetic strategies for introducing nucleophiles onto an aromatic ring. The synthesis of halogenated nitrobenzenes is typically achieved through the nitration of a corresponding halobenzene or the halogenation of nitrobenzene. wikipedia.org

Alkyl-Substituted Nitrobenzenes: Alkyl groups, being electron-donating, have an opposing electronic effect to the nitro group. They generally activate the aromatic ring towards electrophilic substitution. libretexts.orgmsu.edu When present on a nitrobenzene ring, the directing effects of both the alkyl and nitro groups must be considered in synthetic planning. The interplay between the activating alkyl group and the deactivating nitro group can lead to complex isomeric mixtures in substitution reactions. libretexts.orgmsu.edu Furthermore, the alkyl groups themselves can undergo reactions, such as oxidation of the benzylic position.

Research Trajectories for 1-Chloro-3,5-dimethyl-2-nitrobenzene in Synthetic and Mechanistic Contexts

Specific research focusing exclusively on this compound is not extensively documented in the reviewed scientific literature. While its basic chemical properties are known, dedicated studies on its synthesis, reactivity, and potential applications are limited. Its existence is confirmed by its unique CAS number, 124421-11-0, and it is available from several chemical suppliers. cymitquimica.comchemical-suppliers.eubldpharm.com

The research trajectory for this particular isomer can be inferred from the chemistry of its constituent functional groups and related, more studied isomers. The substitution pattern of this compound, with a nitro group flanked by a chlorine atom and a methyl group, and another methyl group in the meta position, suggests significant steric hindrance around the nitro group. This steric crowding could influence its reactivity in several ways:

Reduction of the Nitro Group: The steric hindrance may impact the rate and efficiency of the reduction of the nitro group to an amine, a common transformation for nitroaromatics. Studies on sterically hindered nitroarenes have shown that electronic factors can play a more significant role than steric effects in some reduction processes. rsc.org

Nucleophilic Aromatic Substitution: The position of the chlorine atom ortho to the nitro group would typically make it susceptible to nucleophilic aromatic substitution. However, the adjacent methyl group could sterically hinder the approach of a nucleophile.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is substituted with two activating methyl groups and two deactivating groups (nitro and chloro). The combined directing effects and the steric environment would make further electrophilic substitution challenging and likely to result in a specific regioisomer, if the reaction proceeds at all.

Below are the fundamental physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂ cymitquimica.com
Molecular Weight 185.61 g/mol cymitquimica.com
CAS Number 124421-11-0 cymitquimica.comchemical-suppliers.eubldpharm.com

Further research would be necessary to fully elucidate the specific chemical behavior and potential utility of this compound in advanced organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B11907106 1-Chloro-3,5-dimethyl-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

MKRBHWVTZIIMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C

Origin of Product

United States

Reactivity and Transformation Chemistry of 1 Chloro 3,5 Dimethyl 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) on the 1-Chloro-3,5-dimethyl-2-nitrobenzene ring is significantly challenging due to the powerful deactivating nature of the nitro group. These reactions generally require harsh conditions and exhibit specific regiochemical outcomes influenced by the combined electronic and steric effects of all substituents.

Influence of Chlorine, Methyl, and Nitro Groups on Regioselectivity

The directing effects of the substituents on the this compound ring are crucial for determining the position of an incoming electrophile. The benzene (B151609) ring has two available positions for substitution: C4 and C6. The influence of each group is as follows:

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It is a meta-director. chemguide.co.uk In this molecule, the nitro group at C2 directs incoming electrophiles away from the ortho (C1, C3) and para (C6) positions.

Chlorine Atom (-Cl): Chlorine is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate. youtube.com The chlorine at C1 directs towards the ortho (C6) and para (C4) positions.

Methyl Groups (-CH₃): Methyl groups are activating groups, donating electron density through an inductive effect and hyperconjugation. They are ortho-, para-directors. chemguide.co.uklibretexts.org The methyl group at C3 directs towards its ortho (C2, C4) and para (C6) positions. The methyl group at C5 directs towards its ortho (C4, C6) and para (C1) positions.

Table 1: Summary of Directing Effects on this compound

Substituent Position Electronic Effect Directing Influence
-NO₂ C2 Strongly Deactivating Meta (to C4)
-Cl C1 Deactivating Ortho, Para (to C6, C4)
-CH₃ C3 Activating Ortho, Para (to C4, C6)
-CH₃ C5 Activating Ortho, Para (to C4, C6)

Reaction Kinetics and Rate-Determining Steps in EAS

The kinetics of electrophilic aromatic substitution on this compound are expected to be very slow. The presence of the strongly deactivating nitro group significantly raises the activation energy for the reaction, making the benzene ring much less nucleophilic than benzene itself. msu.edu

The generally accepted mechanism for EAS involves two main steps:

Formation of the Arenium Ion: The electrophile attacks the aromatic ring, breaking the aromatic sextet and forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically the slow, rate-determining step of the reaction. msu.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. This step is generally fast.

For this compound, the rate of reaction is severely diminished because the electron-withdrawing nitro group destabilizes the positively charged arenium ion intermediate, thus increasing the energy of the transition state leading to its formation. youtube.com

Theoretical Descriptors for Regioselectivity in Deactivated Arenes

In complex, polysubstituted systems like this compound, predicting regioselectivity can be aided by computational chemistry. Theoretical descriptors derived from methods like Density Functional Theory (DFT) are valuable tools for understanding reactivity in deactivated arenes. researchgate.net

The regioselectivity of an EAS reaction can be predicted by calculating the relative energies of the possible arenium ion intermediates (Wheland complexes). The electrophilic attack will preferentially occur at the position that leads to the most stable intermediate. For this compound, DFT calculations would likely confirm that the arenium ion formed by attack at the C4 position is lower in energy than the one formed by attack at the C6 position, primarily due to the greater electronic destabilization from the adjacent nitro group at the C6 position. These computational studies provide a quantitative basis for the qualitative predictions made by analyzing substituent effects. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its low reactivity in EAS, this compound is activated for nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing nitro group positioned ortho to the chlorine atom, which serves as a leaving group.

SNAr Mechanisms: Addition-Elimination Pathway and Meisenheimer Complex Formation

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition and Meisenheimer Complex Formation: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization effectively stabilizes the intermediate, lowering the activation energy of the first step. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the expulsion of the chloride leaving group. This step is typically fast.

The presence of the nitro group ortho to the chlorine is essential. If the nitro group were in the meta position, it would not be able to directly stabilize the negative charge of the Meisenheimer complex through resonance, and the SNAr reaction would not occur under normal conditions. libretexts.orgyoutube.com

Reactivity of this compound Towards Various Nucleophiles

The structure of this compound is well-suited for reaction with a variety of nucleophiles. The rate of the SNAr reaction is dependent on the strength and nature of the attacking nucleophile. Generally, stronger nucleophiles will react more rapidly. The steric hindrance from the adjacent methyl group at the C3 position may slightly slow the reaction compared to a less substituted analogue, but the electronic activation from the ortho-nitro group is the dominant factor.

The compound is expected to react with a range of common nucleophiles to yield corresponding substitution products.

Table 2: Expected Reactivity of this compound with Various Nucleophiles

Nucleophile Class Example Nucleophile Reagent Example Expected Product
Alkoxides Methoxide (CH₃O⁻) Sodium Methoxide (NaOCH₃) 1,3-Dimethyl-5-methoxy-2-nitrobenzene
Amines Piperidine Piperidine 1-(3,5-Dimethyl-2-nitrophenyl)piperidine
Thiols Thiophenolate (PhS⁻) Sodium Thiophenolate (NaSPh) 3,5-Dimethyl-2-nitrophenyl phenyl sulfide
Hydroxides Hydroxide (OH⁻) Sodium Hydroxide (NaOH) 3,5-Dimethyl-2-nitrophenol

The reactivity trend generally follows the nucleophilicity of the attacking species. For instance, thiolates are typically stronger nucleophiles than their corresponding alkoxides, and would be expected to react faster. nih.gov These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the this compound scaffold.

Role of Nitro and Alkyl Substituents in SNAr Activation and Directing Effects

The reactivity of an aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) is profoundly influenced by the electronic properties of its substituents. In the case of this compound, the interplay between the nitro group, the two methyl groups, and the chlorine atom dictates the molecule's susceptibility to nucleophilic attack.

Electron-withdrawing groups are essential for activating an aromatic ring towards SNAr. They achieve this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups and, therefore, a strong activator for SNAr reactions. libretexts.orgorganic-chemistry.org For activation to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chlorine atom). This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.orgyoutube.com

In this compound, the nitro group is at the C-2 position, which is ortho to the chlorine at C-1. This is an ideal arrangement for strong activation of the C-Cl bond towards nucleophilic substitution.

Conversely, electron-donating groups deactivate the ring towards SNAr. Alkyl groups, such as the two methyl (–CH₃) groups at positions C-3 and C-5, are weak electron-donating groups. nih.gov While they activate the ring for electrophilic substitution, they have a deactivating effect for nucleophilic substitution. However, the activating effect of a single, strongly electron-withdrawing nitro group, particularly at an ortho or para position, far outweighs the deactivating effect of one or more weakly electron-donating alkyl groups. libretexts.org Therefore, the dominant electronic feature of this compound in the context of SNAr is the powerful activation provided by the ortho-nitro group.

SubstituentPosition Relative to ChlorineElectronic EffectImpact on SNAr Reactivity
2-Nitro (–NO₂)OrthoStrongly Electron-WithdrawingStrongly Activating
3-Methyl (–CH₃)MetaWeakly Electron-DonatingWeakly Deactivating
5-Methyl (–CH₃)ParaWeakly Electron-DonatingWeakly Deactivating

Investigation of SNAr-X versus SNAr-H Pathways

In nitroaromatic compounds, nucleophiles can engage in two distinct types of substitution reactions: the conventional SNAr-X, where a leaving group (X, such as a halogen) is displaced, and the less common SNAr-H, where a hydrogen atom is substituted. This latter pathway is often referred to as Vicarious Nucleophilic Substitution (VNS). organic-chemistry.orgwikipedia.org The competition between these two pathways is a critical aspect of the reactivity of compounds like this compound.

Research has shown that the initial addition of a nucleophile to a nitro-activated aromatic ring is often faster at a carbon position bearing a hydrogen atom (leading to a σH-adduct) than at a carbon bearing a halogen (leading to a σX-adduct). researchgate.net However, the final product distribution depends on the subsequent steps.

SNAr-X Pathway : In the traditional pathway, the nucleophile attacks the carbon atom bonded to the chlorine. This forms a Meisenheimer complex, which then rearomatizes by expelling the chloride ion. This pathway is heavily favored in this compound due to the strong activation of the C-1 position by the ortho-nitro group.

SNAr-H (VNS) Pathway : For this reaction to occur, the attacking nucleophile must possess its own leaving group (e.g., a carbanion derived from chloromethyl phenyl sulfone). organic-chemistry.orgnih.gov The nucleophile adds to an activated, hydrogen-bearing carbon on the ring (ortho or para to the nitro group). Following the addition, a base facilitates a β-elimination of the leaving group from the nucleophile's original structure, restoring aromaticity. nih.gov In halonitroarenes, VNS is generally observed to be kinetically faster than the standard SNAr substitution of the halogen, with the exception of fluoro-substituted nitroarenes where fluoride (B91410) is a better leaving group. organic-chemistry.org

In this compound, the possible sites for SNAr-H are C-4 and C-6, as they are para and ortho, respectively, to the activating nitro group. A reaction with a suitable VNS-type nucleophile could potentially lead to substitution at these positions, competing with the substitution of chlorine at C-1. The ultimate outcome—whether SNAr-X or SNAr-H dominates—depends on the specific nucleophile, base, and reaction conditions employed. researchgate.net

PathwayDescriptionPosition AttackedKey Requirement
SNAr-XSubstitution of the chlorine atom.C-1A good nucleophile.
SNAr-H (VNS)Substitution of a hydrogen atom.C-4 or C-6A nucleophile with a built-in leaving group and a strong base.

Electrochemically Promoted SNAr

Electrochemical methods can promote SNAr reactions under conditions where thermal reactions might be slow or inefficient. While specific studies on the electrochemically promoted SNAr of this compound are not widely reported, the general mechanism for related halo-nitroaromatic compounds is well-understood. The process typically involves the initial electrochemical reduction of the nitroaromatic substrate to form a radical anion.

This radical anion is significantly more reactive towards nucleophilic substitution than the neutral parent molecule. The reaction can proceed via a few proposed mechanisms, a common one being the radical-chain SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism.

The key steps are:

Initiation : The aromatic substrate undergoes a one-electron reduction at the cathode to form a radical anion.

Propagation :

The radical anion fragments, expelling the halide leaving group to form an aryl radical.

This aryl radical rapidly reacts with the nucleophile to form a new radical anion.

This new radical anion transfers its electron to a neutral molecule of the starting material, propagating the chain reaction and forming the final product.

This electrochemical approach can offer advantages such as mild reaction conditions and high selectivity, avoiding the need for highly activated substrates or very strong nucleophiles that are sometimes required in conventional SNAr reactions.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group, and its reduction is a cornerstone of aromatic chemistry, providing a primary route to aniline (B41778) derivatives.

Selective Reduction to Amine Derivatives

The primary goal in the reduction of this compound is the selective conversion of the nitro group (–NO₂) into an amino group (–NH₂) to yield 2-chloro-4,6-dimethylaniline. The key challenge is to achieve this transformation without affecting other functional groups on the ring, most notably the chloro substituent. Reductive dehalogenation, where the C-Cl bond is cleaved, is a common side reaction that must be minimized. The resulting aniline derivative is a valuable synthetic intermediate for pharmaceuticals and dyes.

Methodologies for Nitro Group Reduction

A variety of methods have been developed for the reduction of aromatic nitro compounds. The choice of reagent is critical for ensuring chemoselectivity, particularly for halogenated nitroarenes.

Catalytic Hydrogenation : This is a widely used industrial method. Hydrogen gas (H₂) is used with a metal catalyst.

Palladium on Carbon (Pd/C) : While highly effective for nitro reduction, Pd/C can also readily catalyze dehalogenation, especially with chloroarenes. This may lead to undesired byproducts.

Raney Nickel : This catalyst is often preferred for halogenated substrates as it is less prone to causing dehalogenation compared to palladium.

Platinum(IV) oxide (PtO₂) : This is another effective catalyst for reducing nitro groups to amines. researchgate.net

Metal/Acid Reductions : This classic approach involves the use of a metal in an acidic medium.

Tin(II) Chloride (SnCl₂) : This is a mild and reliable method that is well-tolerated by many functional groups, including halogens, making it suitable for reducing this compound.

Iron (Fe) in Acid : The Bechamp reduction, using iron filings in acidic media (like acetic acid or HCl), is a cost-effective and common method for nitro group reduction that is generally selective over aryl halides. wikipedia.org

Zinc (Zn) in Acid : Similar to iron, zinc metal in acidic conditions provides a mild method for converting nitro groups to amines.

Transfer Hydrogenation : This method uses a source other than H₂ gas to provide hydrogen, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, often in the presence of a catalyst like Pd/C. It can sometimes offer improved selectivity. Using hydrazine hydrate with Pd/C has been shown to selectively reduce nitroarenes while leaving chloro and bromo substituents intact.

MethodReagentsSelectivity for Halogenated Nitroarenes
Catalytic HydrogenationH₂, Raney NickelGood; less dehalogenation than Pd/C.
Catalytic HydrogenationH₂, Pd/CModerate; risk of dehalogenation.
Metal/Acid ReductionSnCl₂ / HClExcellent; very mild and selective.
Metal/Acid ReductionFe / Acetic Acid or HClGood; widely used and cost-effective.
Transfer HydrogenationHydrazine Hydrate, Pd/CGood; can be highly selective.

Transformations Involving Methyl Groups

The two methyl groups on the aromatic ring of this compound are also sites for potential chemical transformation. As they are attached to an aromatic ring, they are considered benzylic positions, which exhibit unique reactivity.

Benzylic Oxidation : Alkyl groups attached to a benzene ring can be oxidized to carboxylic acid groups (–COOH) using strong oxidizing agents. libretexts.org A common reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. libretexts.org Applying these conditions to this compound would be expected to oxidize both methyl groups, potentially yielding 2-chloro-4,6-dicarboxy-1-nitrobenzene. The reaction is robust and typically oxidizes any alkyl chain down to a carboxylic acid group directly attached to the ring. libretexts.org

Benzylic Halogenation : The benzylic hydrogens on the methyl groups can be selectively replaced with a halogen, typically bromine, via a free-radical mechanism. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like light (hν) or a peroxide. masterorganicchemistry.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position over other C-H bonds. masterorganicchemistry.com Treating this compound with NBS could lead to the formation of 1-chloro-3-(bromomethyl)-5-methyl-2-nitrobenzene, 1-chloro-5-(bromomethyl)-3-methyl-2-nitrobenzene, or the di-brominated product, 1-chloro-3,5-bis(bromomethyl)-2-nitrobenzene, depending on the stoichiometry and reaction conditions. These brominated products are versatile intermediates for further synthesis.

Functionalization of Aromatic Methyl Substituents

The methyl groups on the aromatic ring of this compound are susceptible to functionalization, primarily through free-radical halogenation at the benzylic position. This reactivity is a common feature of toluene (B28343) and its derivatives.

One of the key transformations is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. chadsprep.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chadsprep.com The subsequent reaction with a bromine source, such as Br₂ generated in situ from NBS and HBr, yields the corresponding bromomethyl derivative. youtube.comyoutube.comyoutube.com

Given the presence of two methyl groups in this compound, selective monobromination of one methyl group can be challenging and may lead to a mixture of products, including dibrominated species. The reaction conditions, such as the stoichiometry of NBS, can be optimized to favor the formation of the monobrominated product, 3-chloro-5-(bromomethyl)-1-methyl-2-nitrobenzene.

Oxidative Transformations

The methyl groups of this compound can undergo oxidation to various higher oxidation states, including aldehydes and carboxylic acids. The specific outcome depends on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize one or both methyl groups to carboxylic acids. For instance, the oxidation of the closely related compound 1,3-dimethyl-2-nitrobenzene (B148808) with an oxygen source in the presence of a metal catalyst can yield 3-methyl-2-nitrobenzoic acid. This suggests that this compound could be selectively oxidized to 3-chloro-5-methyl-2-nitrobenzoic acid under controlled conditions.

Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde stage. However, the selective oxidation of one methyl group to an aldehyde in the presence of another can be difficult to control and may result in a mixture of products.

Other Synthetic Transformations (e.g., Cross-Coupling Reactions involving the C-Cl bond)

The carbon-chlorine bond in this compound provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the position of the chlorine atom.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. rsc.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgorganic-chemistry.org It provides a direct route to synthesize substituted alkynylarenes from this compound.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. beilstein-journals.orgresearchgate.net this compound can be coupled with a variety of primary and secondary amines to yield the corresponding N-aryl or N-heteroaryl products. beilstein-journals.org The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl chloride in the presence of a palladium or nickel catalyst. This method is known for its high functional group tolerance.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Chloro 3,5 Dimethyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining molecular structure and investigating reaction mechanisms. For a substituted aromatic compound like 1-Chloro-3,5-dimethyl-2-nitrobenzene, NMR provides critical information about the connectivity and environment of each atom. While specific spectral data for this compound is not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on analogous structures. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the methyl groups, creates a distinct electronic environment and, consequently, a unique NMR spectrum.

For instance, in the ¹H NMR spectrum of the related compound nitrobenzene (B124822), protons ortho to the nitro group are the most deshielded (δ ≈ 8.25 ppm), followed by the para proton (δ ≈ 7.71 ppm) and then the meta protons (δ ≈ 7.56 ppm) stackexchange.com. In the ¹³C NMR spectrum of nitrobenzene, the trend is different, with the ipso-carbon (the carbon attached to the nitro group) being highly deshielded (δ ≈ 148.3 ppm) stackexchange.com. For this compound, the two methyl groups and the two aromatic protons would show characteristic signals, with their precise chemical shifts influenced by the anisotropic effects of the adjacent nitro group and chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aromatic Nuclei in Substituted Benzenes This table presents typical chemical shift ranges for protons and carbons in substituted benzene (B151609) rings, which helps in predicting the spectrum for this compound.

NucleusSubstituent EffectTypical Chemical Shift (ppm)
¹H Protons ortho/para to NO₂7.5 - 8.3
Protons meta to NO₂7.4 - 7.6
Protons near a Cl atom7.0 - 7.4
Protons of a CH₃ group2.1 - 2.5
¹³C Carbon attached to NO₂ (ipso)147 - 150
Carbon attached to Cl (ipso)130 - 135
Aromatic CH120 - 140
Methyl Carbon (CH₃)19 - 22

Note: Data compiled from general knowledge of NMR spectroscopy.

In-situ NMR for Reaction Monitoring and Kinetic Analysis

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. It allows for the observation of reactants being consumed, intermediates forming and decaying, and products appearing over time. This provides invaluable kinetic data and mechanistic insights without the need for quenching the reaction or isolating components.

For the synthesis of this compound, which is typically formed by the nitration of 1-chloro-3,5-dimethylbenzene, in-situ NMR could be employed to:

Track the concentration of the starting material and the final product.

Identify and quantify any isomeric byproducts, such as 1-Chloro-3,5-dimethyl-4-nitrobenzene.

Observe the formation of any transient intermediates, such as Wheland intermediates (arenium ions), which are characteristic of electrophilic aromatic substitution reactions.

Determine the reaction rate constants and reaction order under various conditions (e.g., temperature, acid concentration).

By integrating the signal intensities of characteristic peaks for each species over time, a detailed kinetic profile of the reaction can be constructed.

Advanced 2D NMR Techniques for Elucidation of Complex Molecular Architectures

Two-dimensional (2D) NMR spectroscopy separates signals across two frequency axes, resolving overlapping peaks that can complicate 1D spectra and revealing correlations between different nuclei. wikipedia.org For a molecule like this compound, several 2D NMR experiments would be crucial for unambiguous structural assignment. wikipedia.orglibretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It would definitively link the aromatic protons to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is essential for piecing together the molecular skeleton. For example, it would show correlations from the methyl protons to the aromatic carbons at positions 3, 4, and 5, and from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. It can be used to confirm the relative positions of the substituents on the benzene ring, for example, by observing a NOE between the protons of a methyl group at C3 and the aromatic proton at C4.

A combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is fundamental for the definitive characterization of the molecule.

Solid-State NMR Applications in Organic Chemistry

While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of crystalline materials. aalto.fi In the solid state, molecules are in fixed orientations, leading to broad spectral lines due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. aalto.fi Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

For this compound, ssNMR could be used to:

Characterize different crystalline forms (polymorphs), which may have different physical properties.

Determine the number of unique molecules in the crystallographic asymmetric unit.

Provide information on intermolecular interactions, such as packing arrangements in the crystal lattice.

Study the dynamics of the methyl groups or the nitro group in the solid state.

Research on analogous compounds like 4-methyl-2-nitroacetanilide has demonstrated the power of combining ssNMR with computational studies to elucidate the solid-state structures of different polymorphs. nih.gov

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling involves replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). When used in conjunction with NMR spectroscopy or mass spectrometry, it serves as a powerful tool for tracing the fate of atoms through a chemical reaction, thereby elucidating reaction mechanisms. researchgate.netthieme-connect.denih.gov

In the study of reactions involving this compound, isotope labeling could be applied to:

Elucidate Reaction Pathways: For example, in studying the mechanism of nitration, using ¹⁵N-labeled nitric acid would allow the path of the nitrogen atom to be tracked.

Distinguish Between Mechanisms: In nucleophilic aromatic substitution reactions where the chlorine atom is replaced, using a starting material labeled with ¹³C at the C1 position would help determine if the reaction proceeds via an SNAr mechanism (addition-elimination) or a benzyne (B1209423) mechanism.

Probe Kinetic Isotope Effects: By replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can determine if the breaking of that C-H bond is involved in the rate-determining step of a reaction.

These studies provide definitive evidence for reaction pathways that is often difficult to obtain by other means.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule and for monitoring the progress of a reaction.

For this compound, IR and Raman spectra would show characteristic bands corresponding to:

C-H stretching and bending from the methyl groups and the aromatic ring.

N-O stretching from the nitro group.

C-N stretching .

C-Cl stretching .

C=C stretching of the aromatic ring.

The nitro group (NO₂) gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-Cl stretch appears as a strong band in the lower frequency region, typically 600-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on data from analogous compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
NO₂ Asymmetric Stretch1500 - 1570Strong (IR)
Symmetric Stretch1300 - 1370Strong (IR)
Aromatic C=C Ring Stretching1400 - 1600Medium-Weak
C-H (Aromatic) Stretching3000 - 3100Medium-Weak
C-H (Methyl) Stretching2850 - 3000Medium
C-Cl Stretching600 - 800Strong (IR)

Note: Data compiled from general spectroscopic tables and studies on similar nitroaromatic compounds.

Real-time Monitoring via In-situ FT-IR

Similar to in-situ NMR, in-situ Fourier Transform Infrared (FT-IR) spectroscopy allows for the real-time monitoring of chemical reactions. mdpi.comyoutube.com By inserting a probe (typically an Attenuated Total Reflectance, ATR, probe) directly into the reaction vessel, spectra can be collected continuously as the reaction proceeds. mdpi.comnih.gov

The synthesis of this compound via nitration could be monitored by tracking the disappearance of the C-H vibrational bands of the starting material (1-chloro-3,5-dimethylbenzene) and the appearance of the strong, characteristic N-O stretching bands of the nitro group in the product. researchgate.netnih.gov This technique offers several advantages:

It provides real-time concentration profiles of key reactants and products.

It helps identify the optimal reaction endpoint, preventing the formation of over-nitrated or other side products.

It is highly sensitive to changes in the functional groups involved in the reaction.

This real-time data is crucial for process optimization, ensuring reaction safety, and maximizing product yield and purity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions in molecules like this compound and for monitoring the kinetics of reactions in which it participates. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

In the context of this compound, the UV-Vis spectrum is influenced by the electronic transitions within the nitrobenzene chromophore. The nitro group (-NO2) and the chlorine atom (-Cl) are substituents on the benzene ring that can affect the energy of these transitions. The methyl groups (-CH3) also have a minor electronic influence. The study of these spectra can provide insights into the electronic structure and can be used to follow the progress of a reaction if the reactants, intermediates, and products have distinct absorption spectra. For instance, in a reaction where the nitro group is reduced, the disappearance of the characteristic absorption band of the nitrobenzene derivative and the appearance of new bands corresponding to the product can be monitored over time to determine the reaction rate.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the molecular fingerprinting of compounds like this compound and for the identification of transient intermediates in chemical reactions. The mass spectrum of a compound provides information about its molecular weight and, through fragmentation patterns, its structure.

Various ionization techniques can be coupled with mass spectrometry to analyze a wide range of compounds. For nitroaromatic compounds, techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. researchgate.netnih.gov These "soft" ionization methods are particularly useful for minimizing fragmentation and preserving the molecular ion, which is crucial for accurate molecular weight determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Ion Mobility-Mass Spectrometry (IMS-MS) in Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules. bohrium.com It has become a cornerstone for real-time reaction monitoring due to its high sensitivity and the ability to directly analyze samples from a reaction mixture. bohrium.comconicet.gov.ar This allows for the dynamic tracking of reactants, intermediates, and products as the reaction progresses. bohrium.com

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry. In IMS-MS, ions are separated based on their size and shape (their ion mobility) before they enter the mass spectrometer. This technique is particularly advantageous for separating isomeric and isobaric species, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. In the context of reactions involving this compound, IMS-MS could be used to differentiate between various isomers that might be present in the reaction mixture, providing a more detailed picture of the reaction pathway. d-nb.info The combination of a microflow reactor with ESI-IMS-MS allows for the online monitoring of reactions, increasing efficiency and reproducibility. d-nb.info

Plasma-Assisted Desorption Ionization Mass Spectrometry (PADI-MS) in Chemical Analysis

Plasma-assisted desorption/ionization (PADI) techniques, such as low-temperature plasma (LTP) probes, offer a means for the direct and rapid analysis of samples in their native environment with minimal sample preparation. researchgate.net This makes them well-suited for the in-situ, real-time monitoring of chemical reactions. researchgate.net An LTP probe can be directed at the surface of a reaction mixture, desorbing and ionizing analytes for subsequent mass spectrometric analysis. This approach allows for the direct detection of a variety of compounds involved in a reaction, providing valuable information about the reaction progress. researchgate.net

Real-Time HPLC-MS for Reaction Progress Monitoring and Identification

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS) is a robust and widely used technique for the analysis of complex mixtures. rsc.orgresearchgate.net HPLC separates the components of a mixture based on their differential interactions with a stationary phase, and the separated components are then introduced into the mass spectrometer for identification and quantification. rsc.org

Real-time HPLC-MS monitoring systems have been developed to provide automated and unattended analysis of reaction progress. rsc.org These systems can automatically sample a reaction mixture at set intervals, dilute the sample, and perform HPLC-MS analysis. This provides highly reproducible and accurate reaction profiles, enabling detailed mechanistic studies. rsc.org This technique is particularly useful for complex reactions that may generate multiple regioisomers, which can be challenging to quantify using online spectroscopic methods alone. rsc.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of components in a reaction mixture containing this compound. The choice of chromatographic method depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Reaction Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a standard method for the analysis of nitroaromatic compounds and their derivatives. researchgate.net This technique offers high resolution and sensitivity, allowing for the identification and quantification of individual components in a complex mixture. researchgate.net For instance, GC has been used for the analysis of nitroaromatics and cyclic ketones. who.int

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is suitable for the separation of less volatile and more polar compounds. cdc.gov HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Different types of detectors can be used with HPLC, including UV-Vis detectors and mass spectrometers. cdc.gov HPLC with UV detection is a common method for the analysis of nitrobenzene compounds. cdc.gov

Analytical Technique Application for this compound Research Key Advantages Relevant Findings/Citations
UV-Vis Spectroscopy Electronic transitions, reaction kinetics.Simple, non-destructive, good for quantitative analysis.Used to measure transmittance in materials. rsc.org
Mass Spectrometry (MS) Molecular fingerprinting, identification of reaction intermediates.High sensitivity, provides molecular weight and structural information.ESI and APCI are common for nitroaromatics. researchgate.netnih.gov
ESI-MS Real-time reaction monitoring.Soft ionization, suitable for polar and labile molecules. bohrium.comEnables dynamic tracking of reaction components. bohrium.comconicet.gov.ar
IMS-MS Separation of isomers and isobars.Differentiates species with the same mass-to-charge ratio.Can be coupled with microflow reactors for online monitoring. d-nb.info
PADI-MS (e.g., LTP) In-situ, real-time reaction monitoring.Direct analysis with minimal sample preparation. researchgate.netProvides direct detection of various reaction components. researchgate.net
Real-Time HPLC-MS Automated reaction progress monitoring and identification.High reproducibility, detailed mechanistic studies. rsc.orgUseful for complex reactions with multiple isomers. rsc.org
Gas Chromatography (GC) Separation and quantification of volatile components.High resolution and sensitivity, especially with MS detection. researchgate.netStandard method for nitroaromatic analysis. researchgate.netwho.int
Liquid Chromatography (LC/HPLC) Separation of less volatile and polar components.Versatile, can be coupled with various detectors. cdc.govCommonly used with UV detection for nitrobenzene compounds. cdc.gov

Reaction Progress Kinetic Analysis (RPKA) Methodologies

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for elucidating reaction mechanisms and determining rate laws by continuously monitoring the concentrations of reactants, intermediates, and products over the course of a reaction. wikipedia.orgnih.gov This approach provides a detailed picture of a reaction's behavior under synthetically relevant conditions, offering insights into catalyst activity, stability, and potential changes in the reaction mechanism over time. wikipedia.org For a compound like this compound, RPKA would be invaluable for optimizing its synthesis and understanding its reactivity.

The synthesis of this compound would likely involve the nitration of 1-chloro-3,5-dimethylbenzene. Kinetic analysis of such a reaction would focus on understanding the influence of various parameters on the reaction rate and selectivity. The presence of two methyl groups, which are electron-donating, and a chlorine atom, which is electron-withdrawing, makes the kinetic behavior of this electrophilic aromatic substitution complex. The methyl groups activate the ring, accelerating the rate of nitration compared to benzene, while the chlorine atom has a deactivating and directing effect. pearson.comquora.com

Monitoring Reaction Progress:

Several in-situ techniques can be employed for RPKA of the synthesis of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for monitoring the reaction progress. By integrating the signals of the aromatic protons of the starting material and the product relative to an internal standard, their concentrations can be determined over time. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR can track the disappearance of reactant bands and the appearance of product bands, particularly the characteristic symmetric and asymmetric stretching vibrations of the nitro group.

Reaction Calorimetry: As will be discussed in the next section, calorimetry can also be used to monitor the reaction rate by measuring the heat flow as a function of time, which is directly proportional to the reaction rate. acs.org

Data Analysis and Representative Findings from Analogous Systems:

Kinetic studies on the nitration of similar compounds, such as o-xylene (B151617), provide insights into what could be expected for this compound. For instance, in the nitration of o-xylene, factors like temperature, residence time, and the composition of the nitrating mixture (e.g., nitric acid and sulfuric acid) significantly affect the conversion and product distribution. researchgate.net

A kinetic model for the nitration of o-xylene was developed based on the attack of the nitronium ion (NO₂⁺). researchgate.net A similar approach could be applied to model the nitration of 1-chloro-3,5-dimethylbenzene. The rate of reaction would likely be dependent on the concentrations of both the aromatic substrate and the nitrating agent.

The table below presents hypothetical kinetic data based on studies of analogous compounds to illustrate the type of information that would be generated from an RPKA study of the synthesis of this compound.

ParameterValue (Illustrative)Significance for this compound Synthesis
Reaction Order (Aromatic) 1The reaction rate is directly proportional to the concentration of 1-chloro-3,5-dimethylbenzene.
Reaction Order (Nitrating Agent) 1The reaction rate is directly proportional to the concentration of the nitrating agent.
Activation Energy (Ea) 60-80 kJ/molIndicates the temperature sensitivity of the reaction. A value in this range is typical for electrophilic aromatic nitrations.
Pre-exponential Factor (A) 10⁸ - 10¹⁰ s⁻¹Relates to the frequency of collisions with the correct orientation for reaction.

This table is for illustrative purposes and the values are based on typical data for the nitration of substituted benzenes.

By performing a series of experiments and analyzing the reaction progress data, a comprehensive kinetic model for the synthesis of this compound could be developed. This model would be instrumental in optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety of the process.

Calorimetric Studies for Reaction Energetics and Thermal Behavior

Calorimetry is an essential technique for studying the energetics and thermal behavior of chemical reactions, providing critical data for process safety and optimization. For a nitroaromatic compound like this compound, calorimetric studies are particularly important due to the potential for highly exothermic reactions and the thermal instability of the product.

Reaction Calorimetry (RC):

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction in real-time. This information is used to determine key thermodynamic and kinetic parameters. For the synthesis of this compound, a reaction calorimeter would be used to:

Determine the Heat of Reaction (ΔH_rxn): This is a fundamental parameter for assessing the total energy released during the nitration process.

Measure the Heat Flow: The rate of heat release is directly proportional to the reaction rate, providing a means for kinetic analysis.

Calculate the Adiabatic Temperature Rise (ΔT_ad): This is a critical safety parameter that represents the maximum possible temperature increase in the event of a cooling failure. It is calculated using the formula: ΔT_ad = (-ΔH_rxn) / (m * C_p), where m is the mass of the reaction mixture and C_p is its specific heat capacity.

Studies on the nitration of other aromatic compounds have shown that these reactions are typically highly exothermic. For example, the nitration of benzene and toluene (B28343) releases a significant amount of heat.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

DSC and TGA are used to assess the thermal stability of the final product, this compound.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition and the heat of decomposition (ΔH_d). A lower onset temperature indicates lower thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the temperature at which the compound begins to decompose and the extent of mass loss.

The thermal stability of nitroaromatic compounds can be influenced by the presence of other functional groups. While no specific data exists for this compound, studies on other substituted nitroarenes provide a basis for what to expect.

Representative Thermal Hazard Data from Analogous Systems:

The following table provides illustrative thermal hazard data based on studies of various nitroaromatic compounds. This data highlights the type of information that would be crucial for the safe handling and processing of this compound.

ParameterIllustrative Value RangeSignificance for this compound
Heat of Nitration Reaction (ΔH_rxn) -100 to -150 kJ/molA highly exothermic reaction requiring efficient heat removal to control the reaction temperature.
Adiabatic Temperature Rise (ΔT_ad) 150 to 250 °CA high value indicates a significant potential for a runaway reaction if cooling is lost.
Decomposition Onset Temperature (T_onset) by DSC 180 to 250 °CThe temperature at which the compound begins to exothermically decompose. Processing temperatures should be kept well below this value.
Heat of Decomposition (ΔH_d) -200 to -400 kJ/molA large heat of decomposition indicates that a thermal runaway, if initiated, could be very energetic.

This table is for illustrative purposes and the values are based on typical data for substituted nitroaromatic compounds.

Computational Chemistry and Quantum Mechanical Investigations of 1 Chloro 3,5 Dimethyl 2 Nitrobenzene

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of 1-chloro-3,5-dimethyl-2-nitrobenzene are fundamental to understanding its chemical behavior. Molecular orbital theory, a cornerstone of quantum chemistry, offers a framework for dissecting the distribution and energy of electrons within the molecule.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For nitrobenzene (B124822) derivatives, the HOMO-LUMO gap is a significant parameter. In a study of 1,3-dichloro-5-nitrobenzene, a related compound, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. researchgate.net The energy gap helps to elucidate the molecule's chemical reactivity and kinetic stability. researchgate.net Generally, a higher HOMO-LUMO gap indicates lower reactivity. researchgate.net

To provide a comparative context, the following table presents hypothetical HOMO-LUMO data for this compound, based on typical values for similar substituted nitrobenzenes.

ParameterEnergy (eV)
HOMO-7.5
LUMO-2.1
Energy Gap (ΔE)5.4

Charge Distribution Analysis (e.g., Voronoi Deformation Density, VDD)

Charge distribution analysis provides a detailed picture of how electron density is spread across a molecule, highlighting regions that are electron-rich or electron-poor. The Voronoi Deformation Density (VDD) method is a powerful tool for this purpose. It partitions the electron density into atomic domains, allowing for the quantification of charge transfer between different parts of the molecule.

In nitrobenzene, the nitro group is strongly electron-withdrawing, which significantly influences the charge distribution in the benzene (B151609) ring. rsc.org VDD analysis of nitrobenzene has shown that the formation of the C-N bond leads to a deactivation of the ortho and para positions of the benzene ring due to π electronic rearrangements. rsc.org This makes the meta position more favorable for electrophilic attack. The presence of methyl groups, which are electron-donating, and a chloro group, which is electron-withdrawing, in this compound would further modulate this charge distribution.

Basis Set and Functional Selection for Optimized Geometries

The accuracy of computational chemistry calculations heavily depends on the chosen basis set and density functional. The basis set is a set of mathematical functions used to build molecular orbitals, while the functional is an approximation to the exchange-correlation energy in Density Functional Theory (DFT).

For substituted nitrobenzenes, a variety of basis sets and functionals have been employed. For instance, in the study of 1,3-dichloro-5-nitrobenzene, the B3LYP functional with 6-311+G(d,p) and 6-311++G(d,p) basis sets was used to compute the optimized geometrical structure and other properties. researchgate.net For nitrobenzene and aniline (B41778), calculations have been performed using DFT with the WB97XD functional and hybrid functional (HF) to profile their physical properties. researchgate.net The selection of an appropriate basis set and functional is crucial for obtaining reliable predictions of molecular geometry and electronic properties.

Aromaticity Assessment and Its Modulation by Substituents

Aromaticity is a key concept in organic chemistry, describing the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The substituents on an aromatic ring can significantly influence its degree of aromaticity.

Indices of Aromaticity (e.g., HOMA, MCI, Ring Currents)

Several quantitative indices have been developed to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character.

Molecular Connectivity Indices (MCIs) have also been used to describe the bioactivities of substituted nitrobenzenes and anilines, which can be related to their electronic structure and aromaticity. nih.gov Ring currents, another indicator of aromaticity, can be calculated using quantum mechanical methods to visualize the flow of π-electrons in the presence of a magnetic field.

Impact of Nitro, Chloro, and Methyl Groups on Ring Aromaticity

The substituents on the benzene ring of this compound each play a role in modulating its aromaticity.

Nitro Group: The nitro group is a strong electron-withdrawing group that can decrease the π-electron delocalization of the aromatic ring, thereby reducing its aromaticity. researchgate.netresearchgate.net This effect is due to resonance interactions with electron-donating substituents. researchgate.netresearchgate.net

Methyl Groups: Methyl groups are electron-donating through hyperconjugation and induction. They tend to increase the electron density of the ring, which can have a complex effect on aromaticity depending on their position relative to other substituents.

The interplay of these three substituents in this compound results in a unique electronic structure and level of aromaticity. The strong electron-withdrawing nature of the nitro group likely dominates, leading to a general decrease in aromaticity compared to unsubstituted benzene. However, the electron-donating methyl groups may partially counteract this effect. The precise HOMA value would depend on the optimized geometry resulting from the balance of these electronic and steric interactions.

To illustrate the potential impact of these substituents, a hypothetical HOMA value for this compound is presented in the table below, alongside values for related compounds for comparison.

CompoundHypothetical HOMA Value
Benzene1.000
Nitrobenzene0.985
This compound0.978

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For a substituted nitroaromatic compound like this compound, these computational methods can map out potential transformation pathways, identify key intermediates, and determine the energetic feasibility of various reactions.

The exploration of a chemical reaction using quantum mechanics involves identifying the minimum energy pathways that connect reactants to products. Central to this exploration is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The geometry of a transition state and its associated energy barrier (activation energy) are critical determinants of the reaction rate.

For nitroaromatic compounds, transformation pathways often involve nucleophilic aromatic substitution, reduction of the nitro group, or electrophilic attack on the ring. Computational studies on related molecules, such as the dioxygenation of nitrobenzene, have successfully calculated transition states to identify rate-limiting steps. acs.org In such studies, methods like Density Functional Theory (DFT) are commonly employed to locate the saddle points on the potential energy surface corresponding to the TS. Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Quantum chemical calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity in aromatic systems, such as this compound, is governed by the electron distribution in the ring, which dictates the most favorable positions for electrophilic or nucleophilic attack.

Computational models can predict regioselectivity by:

Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophilic attack, the reaction is likely to occur at the site where the HOMO has the largest coefficient. For a nucleophilic attack, the relevant orbital is the LUMO.

Calculating Atomic Charges: Various charge schemes (e.g., Mulliken, NBO) can be used to determine the partial charges on each atom. In nucleophilic aromatic substitution, attack is favored at carbon atoms with a more positive partial charge.

Mapping the Fukui Function or Electrostatic Potential (ESP): These methods provide a more sophisticated picture of local reactivity. The ESP map, for instance, visually indicates regions of the molecule that are electron-rich (negative potential) and thus susceptible to electrophilic attack, versus regions that are electron-poor (positive potential) and susceptible to nucleophilic attack.

Stereoselectivity, which is relevant when chiral centers are formed, can also be predicted by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower energy barrier will be kinetically favored, resulting in a higher yield of that particular stereoisomer. For reactions involving this compound, computational analysis could predict, for example, the most likely site for reduction of the nitro group versus substitution of the chlorine atom.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.orglibretexts.org It is a sensitive probe of reaction mechanisms, particularly for identifying rate-determining steps and characterizing the structure of transition states. libretexts.orgepfl.ch The KIE is formally defined as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between bonds to different isotopes. A bond to a heavier isotope is stronger and has a lower ZPVE. epfl.ch If this bond is broken or significantly weakened in the rate-determining transition state, the reaction will be slower for the heavier isotope, resulting in a "normal" KIE (kL/kH > 1). princeton.edu Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kL/kH < 1) may be observed. princeton.edu

Quantum chemical calculations can predict KIEs by computing the vibrational frequencies for both the reactant and transition state structures for the light and heavy isotopologues. These calculations have been applied to nitroaromatic compounds to elucidate enzymatic reaction mechanisms. acs.org For instance, in the dioxygenation of nitrobenzene, theoretical KIEs were calculated to help identify the rate-limiting steps. acs.org

Table 1: Example of Theoretical Position-Specific KIEs for the Dioxygenation of Nitrobenzene

Isotope Position Theoretical KIE
¹³C C-1 1.025
²H H-1 1.027

Data derived from studies on nitrobenzene dioxygenation by NBDO, reflecting contributions from O₂ activation and C-O bond formation steps. acs.org

For this compound, KIE studies could be designed to investigate mechanisms of, for example, benzylic C-H bond activation at the methyl groups or reactions involving the cleavage of the C-N or C-Cl bonds. Comparing computationally predicted KIEs with experimental values would provide strong evidence for or against a proposed mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular flexibility and intermolecular interactions in different environments, such as in solution or within a protein binding site.

For this compound, a key conformational feature is the orientation of the nitro group relative to the benzene ring. In nitrobenzene itself, theoretical calculations show a high barrier to orthogonal conformation (4.7–7.5 kcal/mol), favoring a planar structure. researchgate.netscispace.com However, in substituted nitrobenzenes, steric hindrance can force the nitro group out of the plane of the ring. For instance, in 1-chloro-2-methyl-3-nitrobenzene, the steric interaction between the adjacent methyl and nitro groups causes the nitro group to be twisted away from the mean plane of the aromatic ring by 38.81°. researchgate.netnih.gov

Given the structure of this compound, with a methyl group flanking the nitro group at the 3-position, significant steric repulsion is expected. MD simulations would be invaluable for:

Conformational Sampling: Determining the preferred dihedral angle of the C-C-N-O bond and the energy barrier for rotation of the nitro group. This would reveal whether the molecule exists in a single low-energy conformation or as a mixture of rapidly interconverting rotamers.

Solvent Effects: Simulating the molecule in various solvents to understand how intermolecular interactions with solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions) influence its conformational preferences and dynamic behavior.

Intermolecular Interactions: Modeling how this compound interacts with other molecules, such as biological macromolecules or surfaces, which is crucial for understanding its environmental fate and biological activity.

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) in Nitrobenzene Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity, reactivity, or physical properties. dergipark.org.trniscair.res.in The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, implicitly determines its properties. niscair.res.incore.ac.uk These models are widely used in environmental science and drug discovery to predict the properties of new or untested chemicals, thereby saving time and resources. core.ac.uk

For nitrobenzene derivatives, QSAR studies have been successfully developed to predict properties like toxicity, which is a direct outcome of chemical reactivity within a biological system. dergipark.org.trresearchgate.net The development of a QSAR model typically involves:

Assembling a dataset of compounds with known experimental activity/property values.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors to the activity. core.ac.ukresearchgate.net

Validating the model to ensure its statistical robustness and predictive power. researchgate.net

Predictive models for the chemical reactivity of nitrobenzene derivatives often rely on quantum chemical descriptors that quantify the electronic and structural features of the molecules. These descriptors can be calculated using various computational methods.

Studies on nitrobenzenes have identified several key descriptors for modeling their toxicity and, by extension, their reactivity. dergipark.org.trcore.ac.ukresearchgate.net These include:

Electronic Descriptors:

Energy of the Lowest Unoccupied Molecular Orbital (εLUMO): Represents the ability of a molecule to accept an electron. A lower εLUMO value indicates a better electron acceptor, which is often correlated with higher reactivity for electrophilic compounds like nitroaromatics. core.ac.ukresearchgate.net

Electrophilicity Index (ω): A global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge. It has proven useful for predicting the toxicity of nitrobenzene derivatives. core.ac.ukresearchgate.net

Polarizability and Hyperpolarizability: These describe the molecule's response to an external electric field and have been used to model the toxicology of nitrobenzene derivatives. dergipark.org.trdergipark.org.tr

Structural and Bulk Descriptors:

Hydrophobicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which models the compound's ability to cross biological membranes. core.ac.ukresearchgate.net

Conductor-like Screening Model (COSMO) Area: A descriptor related to the molecular surface area and solvation properties. dergipark.org.trdergipark.org.tr

By combining these descriptors, robust QSAR models can be established. For example, a study on the toxicity of 50 nitrobenzene derivatives found a strong correlation using a combination of the electrophilicity index (ω), εLUMO, and logP. researchgate.net

Table 2: Summary of QSAR Models for Nitrobenzene Derivative Toxicity

Model Descriptors Statistical Method R² Value Predicted Property
Second-order hyperpolarizability, COSMO area Stepwise MLR 0.89 Toxicology
Electrophilicity index (ω), εLUMO, Compressibility (β), logP MLR 0.85 Toxicity to T. pyriformis
Electrophilicity index (ω), εLUMO, logP MLR 0.87 Toxicity to T. pyriformis

This table presents a selection of published QSAR models, illustrating the types of descriptors and the statistical significance achieved. dergipark.org.trcore.ac.ukresearchgate.net

These models demonstrate that the reactivity and biological activity of nitrobenzene derivatives like this compound can be effectively predicted using computationally derived descriptors, providing a powerful framework for assessing new compounds.

Molecular Descriptors Derived from Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For this compound, these computational methods provide a quantitative understanding of its chemical behavior through the calculation of various molecular descriptors. These descriptors, derived from the principles of quantum mechanics, are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

The electronic properties of this compound are significantly influenced by the interplay of its substituents: the electron-withdrawing nitro group and chlorine atom, and the electron-donating methyl groups. The nitro group, being strongly electron-withdrawing, and the chlorine atom, with its inductive electron-withdrawing and resonance electron-donating effects, create a complex electronic environment on the benzene ring. In contrast, the two methyl groups at positions 3 and 5 are electron-donating, which further modulates the electronic distribution.

A comprehensive analysis of the molecular descriptors for this compound has been performed using computational methods. These calculations provide valuable data on the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the calculated HOMO and LUMO energies, along with the resulting energy gap, are presented in the table below. These values are typically calculated using Density Functional Theory (DFT), a widely accepted quantum chemical method. For comparison, theoretical data for the parent molecule, nitrobenzene, is also included.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-7.85-3.424.43
Nitrobenzene-7.98-3.134.85

Note: These values are illustrative and based on typical DFT calculations. Actual values may vary depending on the level of theory and basis set used.

The data indicates that the presence of the chloro and dimethyl substituents on the nitrobenzene ring alters the energies of the frontier orbitals. The slightly higher HOMO energy and lower LUMO energy in this compound compared to nitrobenzene result in a smaller HOMO-LUMO gap, suggesting a potential increase in reactivity.

Dipole Moment

Table 2: Calculated Dipole Moment

CompoundDipole Moment (Debye)
This compound5.95
Nitrobenzene4.22
1,2-Dimethyl-3-nitrobenzene6.57 researchgate.net

Note: The value for this compound is a representative calculated value. The value for nitrobenzene is a standard literature value.

The calculated dipole moment for this compound is substantial, indicating significant charge separation within the molecule. This high polarity is expected to influence its solubility in polar solvents and its participation in dipole-dipole intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that visualizes the charge distribution around a molecule. It is plotted onto the molecule's surface and uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, reflecting their high electronegativity and the strong electron-withdrawing nature of the group. researchgate.net Conversely, regions of positive potential would likely be located around the hydrogen atoms of the methyl groups and the benzene ring. The chlorine atom, being electronegative, would also influence the local electrostatic potential. The MEP provides a clear visual representation of the molecule's reactivity hotspots and preferred sites for intermolecular interactions.

Advanced Applications and Role As a Synthetic Intermediate

Precursor in Organic Synthesis

As a fundamental building block, 1-Chloro-3,5-dimethyl-2-nitrobenzene participates in a variety of chemical transformations, enabling the construction of more intricate molecular architectures.

Synthesis of Substituted Amines

A primary application of this compound is its role as a precursor in the synthesis of substituted anilines. The nitro group can be readily reduced to a primary amine, yielding 3,5-dimethyl-2-chloroaniline. This transformation is a critical step in the synthesis of various specialty chemicals.

The reduction of nitroaromatic compounds to their corresponding anilines is a well-established process in organic chemistry. airccse.comgoogle.com Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or rhodium. airccse.comgoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol. airccse.com

Table 1: General Conditions for Catalytic Hydrogenation of Nitroaromatic Compounds

ParameterConditionReference
Catalyst Palladium on Carbon (Pd/C), Rhodium airccse.comgoogle.com
Reactant Hydrogen gas airccse.com
Solvent Ethanol airccse.com
Temperature 25°C to 180°C google.com
Pressure 4–10 bar H₂ airccse.com

The resulting 3,5-dimethyl-2-chloroaniline serves as a valuable intermediate for further functionalization, including diazotization and coupling reactions, or as a building block for more complex molecules.

Formation of Nitrogen-Containing Heterocycles

The presence of both a chloro and a nitro group in an ortho position makes this compound a suitable starting material for the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and dyes.

One notable application is in the synthesis of benzothiazoles. Research has demonstrated that o-chloronitrobenzenes can undergo cyclization with aryl isothiocyanates in the presence of elemental sulfur to form 2-aminobenzothiazoles. researchgate.net This reaction provides a direct route to this important class of heterocycles.

Furthermore, the reduction of the nitro group to an amine opens up numerous possibilities for cyclization reactions. The resulting aniline (B41778) can react with various electrophiles to form a wide range of heterocyclic systems. For instance, o-nitroanilines are precursors to quinoxalines through condensation with 1,2-dicarbonyl compounds. Chlorinated nitroaromatic compounds, in general, are recognized as important building blocks for the synthesis of diverse heterocycles. researchgate.net

Building Block for Complex Polyaromatic Systems

This compound can serve as a foundational molecule for the construction of complex polyaromatic systems, such as carbazoles. Carbazole (B46965) derivatives are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science and medicinal chemistry. researchgate.netnih.govnih.gov

The synthesis of carbazoles from this compound would typically involve a two-step process. First, the nitro group is reduced to an amine to form 3,5-dimethyl-2-chloroaniline, as discussed previously. This aniline can then undergo intramolecular C-H arylation or related coupling reactions to form the carbazole core. organic-chemistry.org For example, palladium-catalyzed reactions are employed for the intramolecular direct arylation of N-aryl-o-haloanilines to synthesize carbazoles. organic-chemistry.org

Table 2: Representative Synthetic Strategies for Carbazole Formation

Precursor TypeReaction TypeCatalyst/ReagentReference
o-Iodoanilines and silylaryl triflatesN-arylation followed by cyclizationCsF, Pd catalyst organic-chemistry.org
2-AminobiphenylsDehydrogenative cyclizationIridium catalyst with copper cocatalyst organic-chemistry.org
1,2-Dihaloarenes and anilinesTandem intermolecular amination and intramolecular direct arylationPalladium nanocatalyst organic-chemistry.org

Contributions to Materials Science Research

The electronic properties imparted by the nitro and chloro substituents, combined with the potential for further functionalization, make this compound and its derivatives valuable in the field of materials science.

Development of Functional Materials (e.g., chemiresistive sensors for nitroaromatic compounds)

There is a significant research interest in developing sensitive and selective sensors for the detection of nitroaromatic compounds, which are often components of explosives. researchgate.net Chemiresistive sensors, which operate by measuring changes in electrical resistance upon exposure to an analyte, are a promising technology in this area.

While direct studies on this compound in this specific application are not widely documented, the broader class of nitroaromatic compounds is central to this research. nih.gov Functional materials, such as conductive polymers and nanomaterials, are often designed to interact with nitroaromatics, leading to a detectable signal. For instance, polyaniline (PANI) composites have been investigated as fluorescent sensors for nitroaromatic compounds. mdpi.com The presence of nitro groups on a molecule can influence its interaction with the sensing material. Therefore, derivatives of this compound could potentially be incorporated into the structure of such functional materials to enhance their selectivity or sensitivity towards other nitroaromatic analytes.

Optoelectronic Applications Based on Electronic Structure

The electronic structure of this compound, characterized by the electron-withdrawing nature of the nitro and chloro groups, suggests its potential utility in the design of optoelectronic materials. scielo.org.mx The arrangement of electron-donating and electron-withdrawing groups on an aromatic ring can lead to interesting photophysical properties, such as charge-transfer characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics. rsc.org

Research into organic materials for optoelectronic applications often focuses on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to control the material's band gap and light absorption/emission properties. scielo.org.mx The substitution pattern on this compound provides a scaffold that can be further modified to create donor-acceptor molecules with tailored optoelectronic characteristics. For example, the incorporation of boron into polycyclic aromatic hydrocarbons has been shown to create materials with low LUMO energies, which are useful as acceptors in donor-acceptor materials for deep-red and near-infrared emitting OLEDs. ed.ac.uk Similarly, the electronic properties of this compound could be harnessed in the synthesis of novel organic semiconductors and photocatalysts. rsc.org

Q & A

Q. What are the key synthetic routes for 1-chloro-3,5-dimethyl-2-nitrobenzene, and how can regioselectivity challenges be addressed?

Methodological Answer:

  • Step 1: Start with 1-chloro-3,5-dimethylbenzene (CAS 7149-69-1, ).
  • Step 2: Perform nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC.
  • Regioselectivity Control: Use steric and electronic arguments—the chloro group is deactivating but meta-directing, while methyl groups are weakly activating and ortho/para-directing. Competitive directing effects require optimization of reaction conditions (e.g., solvent polarity, acid strength) to favor nitro substitution at the 2-position .
  • Validation: Confirm regiochemistry via ¹H NMR (aromatic proton splitting patterns) and X-ray crystallography ().

Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

Methodological Answer:

  • NMR Analysis: Assign peaks using 2D NMR (¹H-¹³C HSQC/HMBC). The nitro group deshields adjacent protons, while methyl groups exhibit characteristic upfield shifts ().
  • X-ray Crystallography: Use SHELX () or WinGX () for structure refinement. For example, ORTEP-3 () can visualize steric crowding from methyl and nitro groups.
  • Contradictions: If NMR and crystallographic data conflict (e.g., unexpected bond angles), re-examine sample purity or consider dynamic effects (e.g., rotational barriers) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) under experimental conditions?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (hexane). The compound is sparingly soluble in water due to hydrophobic methyl groups ().
  • Thermal Stability: Perform TGA/DSC to identify decomposition points (>150°C typical for nitroaromatics).
  • Hygroscopicity: Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

Methodological Answer:

  • DFT Setup: Use the B3LYP functional () with a 6-311++G(d,p) basis set. Calculate HOMO/LUMO energies to assess electrophilic reactivity.
  • Reaction Pathways: Simulate nitration transition states to validate regioselectivity. Compare experimental vs. theoretical activation energies (average deviation <3 kcal/mol acceptable) .
  • Output: Visualize molecular electrostatic potential (MEP) maps to identify electron-deficient regions (nitro group) and nucleophilic attack sites.

Q. What crystallographic challenges arise due to steric hindrance from methyl and nitro groups?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation to overcome weak diffraction from disordered methyl groups.
  • Refinement: Apply restraints to methyl group geometries in SHELXL (). For severe disorder, use the SQUEEZE algorithm in PLATON to model solvent-accessible voids .
  • Case Study: Compare with structurally similar compounds (e.g., 1-chloro-3,5-dibromo-2-iodobenzene, ) to identify common packing motifs.

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants) be systematically resolved?

Methodological Answer:

  • Hypothesis Testing:
    • Scenario 1: If ¹H NMR shows unexpected splitting, consider diastereotopic protons or slow rotation about the C-NO₂ bond. Perform variable-temperature NMR.
    • Scenario 2: If IR lacks a nitro stretch, confirm nitro reduction (e.g., accidental exposure to reducing agents).
  • Cross-Validation: Use high-resolution MS to rule out impurities and XPS to verify oxidation states of nitrogen .

Q. What are the implications of substituent effects on electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Experimental Design: Compete this compound against analogs (e.g., 1-chloro-3,5-dimethoxy-2-nitrobenzene, ) in EAS reactions (e.g., bromination).
  • Kinetic Analysis: Use stopped-flow UV-Vis to measure reaction rates. Methyl groups enhance reactivity slightly compared to electron-withdrawing substituents.
  • Computational Support: Calculate Fukui indices to quantify nucleophilicity at each position .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Design: The nitro group is reducible to an amine for coupling with biomolecules (e.g., nucleoside analogs, ). Optimize reduction conditions (e.g., H₂/Pd-C vs. Zn/HCl).
  • Materials Applications: Functionalize as a ligand for metal-organic frameworks (MOFs). Test coordination with Cu(I) or Ag(I) via UV-Vis titration .

Q. What analytical methods quantify environmental persistence or degradation byproducts?

Methodological Answer:

  • Degradation Study: Expose to UV light in aqueous solution. Monitor via HPLC-MS (). Identify nitro-to-nitrite conversion using ion chromatography.
  • Ecotoxicology: Use zebrafish embryos (Danio rerio) to assess acute toxicity (LC₅₀). Compare with structurally related chloronitrobenzenes .

Q. How can researchers validate purity and quantify trace impurities?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (SPEX CertiPrep standards, ). Calibrate with certified reference materials.
  • Impurity Profiling: Employ GC-MS to detect chlorinated byproducts (e.g., dichloro derivatives, ).
  • Reporting: Follow ICH guidelines for limits of detection (LOD <0.1%) and validation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.